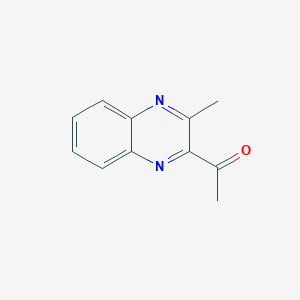

1-(3-Methylquinoxalin-2-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylquinoxalin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIXPWTFVBBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496722 | |

| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22059-64-9 | |

| Record name | 2-Acetyl-3-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methylquinoxalin-2-YL)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoxaline scaffold is a cornerstone in the field of heterocyclic chemistry, representing a privileged structure in medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocycles, formed by the fusion of a benzene and a pyrazine ring, are integral to the structure of numerous bioactive compounds, including antibiotics like Actinomycin and various pharmaceuticals.[2][3] This guide focuses on a specific, yet important, derivative: This compound , also known as 2-Acetyl-3-methylquinoxaline or Desoxy-Mequindox.[4][5][6][7]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed examination of its synthesis and mechanism, spectroscopic characterization, and an overview of its reactivity and applications as a key synthetic intermediate.

Physicochemical and Structural Properties

This compound is a solid compound under standard conditions. Its core properties, essential for experimental design and handling, are summarized below. The predicted values for boiling point and density are derived from computational models and provide a reliable estimation for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 22059-64-9 | [4][8] |

| Molecular Formula | C₁₁H₁₀N₂O | [4][5][7] |

| Molecular Weight | 186.21 g/mol | [4][5][7] |

| Appearance | Brown solid | [4][5] |

| Melting Point | 87-88 °C | [4][5] |

| Boiling Point | 292.5 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Slightly soluble in Chloroform, Methanol | [4][5] |

| Storage | -20°C Freezer, Under inert atmosphere | [4][5] |

| InChI Key | XXKIXPWTFVBBJF-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1nc2ccccc2nc1C | [7] |

Synthesis and Mechanistic Insight

The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] For this compound, this involves the reaction between o-phenylenediamine and 2,3-butanedione (diacetyl) .

The reaction proceeds through a well-established mechanism involving two sequential condensation and dehydration steps.

Reaction Mechanism:

-

Initial Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks a carbonyl carbon of 2,3-butanedione.

-

Hemiaminal Formation & Dehydration: This attack forms an unstable hemiaminal intermediate, which rapidly loses a molecule of water to form a C=N double bond (an imine).

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a six-membered heterocyclic ring.

-

Final Dehydration: A second dehydration event occurs, eliminating another water molecule and resulting in the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline product.

This classic synthesis can often require elevated temperatures and acidic conditions.[1][3] However, modern synthetic protocols have introduced various catalysts to facilitate this transformation under milder, more efficient conditions, improving yields and reducing reaction times.[3][9] Catalysts such as alumina-supported heteropolyoxometalates, CrCl₂·6H₂O, and CuSO₄·5H₂O have proven effective, often allowing the reaction to proceed at room temperature.[1][3]

Caption: Synthesis pathway for this compound.

Spectroscopic Characterization

Verification of the molecular structure is paramount. The following spectroscopic signatures are characteristic of this compound, based on its functional groups and structural analogues.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three types of protons. The four protons on the benzene portion of the quinoxaline ring will appear as a complex multiplet pattern in the aromatic region (δ 7.5-8.2 ppm).[10] Two sharp singlets will be present in the aliphatic region: one for the methyl group attached to the quinoxaline ring (C3-CH₃) and another for the acetyl methyl group (-COCH₃), typically resonating between δ 2.5-3.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. A key signal is the carbonyl carbon of the acetyl group, which appears significantly downfield (δ ~195-200 ppm). The aromatic and heterocyclic carbons will produce a cluster of signals in the δ 125-155 ppm range. The two methyl carbons will be observed as distinct signals in the upfield region (δ ~20-30 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone C=O stretch, located around 1690 cm⁻¹ . Additional significant absorptions in the 1500-1650 cm⁻¹ range correspond to the C=N and C=C stretching vibrations of the aromatic system.[10]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 186 .[5][7] Common fragmentation patterns would include the loss of the acetyl group (a peak at m/z 143) and the loss of a methyl radical (a peak at m/z 171).

Reactivity and Applications

The chemical reactivity of this compound is largely dictated by the acetyl group and the inherent stability of the quinoxaline ring.

-

Ketone Reactivity: The acetyl group's carbonyl is a primary site for chemical modification. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or serve as a handle for constructing more complex side chains. A notable reaction is α-halogenation; for instance, bromination of the acetyl methyl group yields 2-Bromo-1-(3-methyl-quinoxalin-2-yl)-ethanone , a valuable building block for introducing further functionalities.[11]

-

Applications as a Synthetic Intermediate: The compound's primary value lies in its role as a precursor and intermediate. It is identified as an intermediate in the synthesis of Desoxyquinocetone and is a known impurity and metabolite of the veterinary drug Mequindox.[4][5][7] This connection underscores its relevance in pharmaceutical synthesis and quality control. The broader class of quinoxaline derivatives possesses an impressive range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this scaffold a subject of intense research in drug discovery.[2]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a general, robust procedure for the synthesis of this compound, adaptable with various catalytic systems.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

2,3-Butanedione (1.0 eq)

-

Ethanol (or Toluene) as solvent

-

Catalyst (e.g., glacial acetic acid, a few drops; or CuSO₄·5H₂O, ~5 mol%)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add o-phenylenediamine (1.0 eq) and the chosen solvent (e.g., Ethanol). Stir until the solid is fully dissolved.

-

Reagent Addition: Add 2,3-butanedione (1.0 eq) to the solution, followed by the addition of the catalyst.

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, remove it by filtration.[1] Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a chemically significant molecule that serves as a bridge between fundamental organic synthesis and applied pharmaceutical science. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its acetyl group, establishes it as a valuable intermediate. A thorough understanding of its properties, characterization, and reaction pathways, as detailed in this guide, is essential for researchers aiming to explore the vast chemical space and biological potential of quinoxaline derivatives.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | 22059-64-9 [amp.chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. This compound | 22059-64-9 [amp.chemicalbook.com]

- 7. 3-Acetyl-2-methylquinoxaline | CymitQuimica [cymitquimica.com]

- 8. 22059-64-9|this compound|BLD Pharm [bldpharm.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses [mdpi.com]

- 11. 2-Bromo-1-(3-methyl-quinoxalin-2-yl)-ethanone | 5498-44-2 [sigmaaldrich.cn]

An In-depth Technical Guide to 1-(3-Methylquinoxalin-2-YL)ethanone (CAS: 22059-64-9)

A Core Compound for Innovations in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methylquinoxalin-2-YL)ethanone, a key heterocyclic compound within the quinoxaline family. The quinoxaline scaffold is a significant pharmacophore, and this particular derivative, also known as 2-acetyl-3-methylquinoxaline, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document delves into the synthesis, spectroscopic characterization, chemical reactivity, and the broad biological significance of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this important chemical entity.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] These nitrogen-containing heterocycles are renowned for their diverse and potent biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antitubercular properties.[2][3] The structural versatility of the quinoxaline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This compound (CAS: 22059-64-9) is a prime example of a functionalized quinoxaline, featuring a methyl group at the 3-position and an acetyl group at the 2-position of the quinoxaline core. This substitution pattern not only influences its intrinsic properties but also provides reactive handles for further chemical modifications, making it a crucial building block in the synthesis of more complex molecules with therapeutic potential. Notably, it is recognized as an intermediate in the synthesis of Desoxyquinocetone, a metabolite of the veterinary drug Quinocetone.[4][5]

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 22059-64-9 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Appearance | Yellow to brown solid | [4] |

| Solubility | Generally soluble in organic solvents | [4] |

| Synonyms | 2-Acetyl-3-methylquinoxaline, 3-Acetyl-2-methylquinoxaline | [4][5] |

| InChI Key | XXKIXPWTFVBBJF-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For this compound, this involves the reaction of o-phenylenediamine with 2,3-butanedione (diacetyl).

Reaction Principle

The synthesis proceeds via a double condensation reaction. The amino groups of o-phenylenediamine nucleophilically attack the two carbonyl carbons of 2,3-butanedione, followed by the elimination of two molecules of water to form the stable aromatic pyrazine ring.

Visualizing the Synthesis

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for similar quinoxaline syntheses.[7]

Materials:

-

o-Phenylenediamine

-

2,3-Butanedione (Diacetyl)

-

Ethanol (or rectified spirit)

-

Water

-

Beaker

-

Water bath

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Preparation of Reactant Solutions:

-

In a beaker, dissolve 2.1 g of 2,3-butanedione in 8 mL of rectified spirit. Warm the solution gently on a water bath.

-

In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

-

Reaction Condensation:

-

Slowly add the o-phenylenediamine solution to the warm solution of 2,3-butanedione with continuous stirring.

-

Continue to warm the reaction mixture on the water bath for approximately 30 minutes. An exothermic reaction may be observed, and the color of the solution will likely change.

-

-

Product Precipitation:

-

After the 30-minute heating period, remove the beaker from the water bath.

-

Add water dropwise to the warm reaction mixture until a slight turbidity persists. This indicates the beginning of product precipitation.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystallization.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold aqueous ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water.

-

-

Drying and Characterization:

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Determine the melting point and characterize the final product using spectroscopic methods (IR, NMR, and MS).

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring and the aliphatic protons of the methyl and acetyl groups.

-

Aromatic Protons: Four protons on the benzene ring will likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.2 ppm).

-

Methyl Protons (on the ring): A singlet corresponding to the three protons of the methyl group at the 3-position is expected around δ 2.8 ppm.

-

Acetyl Protons: A singlet for the three protons of the acetyl group's methyl moiety should appear around δ 2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 190-200 ppm.

-

Aromatic and Heterocyclic Carbons: The eight carbons of the quinoxaline ring system will resonate in the region of δ 125-155 ppm.

-

Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region, typically between δ 20-30 ppm.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the acetyl moiety is expected around 1690-1710 cm⁻¹.

-

C=N Stretch: The C=N stretching vibration of the pyrazine ring will likely appear in the 1620-1680 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring.

Chemical Reactivity and Synthetic Utility

The presence of the acetyl group and the quinoxaline ring system endows this compound with a rich and versatile chemical reactivity, making it a valuable synthetic intermediate.

Reactions of the Acetyl Group

The acetyl group is a versatile functional handle for a variety of chemical transformations:

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions such as the Aldol condensation and Claisen-Schmidt condensation.[8]

-

Halogenation: The α-position of the acetyl group can be halogenated under appropriate conditions.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

-

Formation of Heterocycles: The acetyl group can be a precursor for the synthesis of other heterocyclic rings, such as pyrazoles, by reacting with hydrazines.

Reactions of the Quinoxaline Ring

The quinoxaline ring itself can undergo several reactions:

-

Electrophilic Aromatic Substitution: The benzene ring of the quinoxaline nucleus can undergo electrophilic substitution reactions like nitration and halogenation, although the pyrazine ring is deactivating.

-

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which can alter the electronic properties and biological activity of the molecule.

-

Nucleophilic Aromatic Substitution: The pyrazine ring is electron-deficient and can be susceptible to nucleophilic attack, especially if activating groups are present.

Visualizing Reactivity

Caption: Key reaction pathways for the core compound.

Biological Significance and Applications in Drug Development

The quinoxaline scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of quinoxaline have demonstrated a wide array of pharmacological activities.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of quinoxaline derivatives.[2][3] The mechanism of action is often attributed to the ability of the planar quinoxaline ring to intercalate with DNA, inhibiting DNA replication and transcription. The specific substitution pattern on the quinoxaline ring plays a crucial role in determining the spectrum and potency of its antimicrobial activity.

Anticancer Activity

Quinoxaline derivatives have emerged as promising anticancer agents, with several compounds showing potent activity against various cancer cell lines.[6] Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases. For instance, derivatives of 3-methylquinoxalin-2(1H)-one have been investigated as potential VEGFR-2 inhibitors.[9][10] The cytotoxic effects are often mediated through the induction of apoptosis.

Antiviral and Other Activities

The biological repertoire of quinoxalines extends to antiviral, antimalarial, and anti-inflammatory activities.[2] The ability of these compounds to interact with various biological targets makes them a continuous source of inspiration for the design of novel drugs.

Conclusion

This compound is a fundamentally important molecule that bridges the gap between basic heterocyclic chemistry and applied medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of novel and complex quinoxaline derivatives. The well-established and diverse biological activities of the quinoxaline scaffold underscore the potential of this compound as a starting point for the development of new therapeutic agents. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors, paving the way for future innovations in drug discovery and development.

References

- 1. [PDF] Synthesis and Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 8. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-methylquinoxalin-2-yl)ethanone, a valuable heterocyclic compound, from the readily available starting material, o-phenylenediamine. Quinoxaline derivatives are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities and unique photophysical properties.[1][2][3][4] This document will delve into the core chemical principles, detailed experimental protocols, and characterization of the target molecule, offering researchers, scientists, and drug development professionals a thorough resource for its preparation and utilization.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a key component in a wide array of biologically active molecules, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3][4][5] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This has made it a privileged scaffold in modern drug discovery.[6]

The specific target of this guide, this compound, incorporates both a methyl and an acetyl group onto the quinoxaline ring system. These functional groups provide handles for further synthetic transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The Core Synthesis: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound.[7][8][9] In the case of this compound, the dicarbonyl reactant is an unsymmetrical diketone, specifically 2,3-butanedione (diacetyl) is a common precursor, which upon initial reaction forms 2,3-dimethylquinoxaline. The target molecule, however, requires a different starting diketone, namely 2,3-pentanedione, to yield the desired acetyl group at the 2-position. For the purpose of this guide, we will focus on the synthesis of the closely related and well-documented 2,3-dimethylquinoxaline from diacetyl to illustrate the fundamental reaction, as the principles are directly transferable.

The Condensation Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino groups of o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a dehydration step to form the stable, aromatic pyrazine ring.

The proposed mechanism is as follows:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the diketone. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, forming a hemiaminal.

-

Dehydration: The hemiaminal readily dehydrates (loses a molecule of water) to form an imine (Schiff base).

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the remaining carbonyl carbon in an intramolecular fashion.

-

Second Dehydration: A final dehydration step occurs, leading to the formation of the aromatic quinoxaline ring.

Visualizing the Reaction Mechanism

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Methylquinoxalin-2-yl)ethanone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylquinoxalin-2-yl)ethanone is a heterocyclic ketone built upon the quinoxaline scaffold. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and antiviral activities. The presence of a methyl group and an acetyl group on the pyrazine ring of this compound introduces specific electronic and steric features that can significantly influence its chemical reactivity and biological interactions.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoxaline ring system and the methyl protons of the substituents. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5, H-8 | 7.8 - 8.1 | m | These protons are in the peri-position to the nitrogen atoms and are expected to be the most deshielded of the aromatic protons. | |

| H-6, H-7 | 7.6 - 7.8 | m | These protons are part of the benzenoid ring and will appear as a complex multiplet. | |

| -CH₃ (on C3) | ~2.8 | s | This methyl group is attached to an sp²-hybridized carbon of the heterocyclic ring, leading to a downfield shift compared to a typical alkyl methyl group. | |

| -COCH₃ | ~2.7 | s | The methyl protons of the acetyl group are adjacent to a carbonyl group, which causes a significant downfield shift. |

Causality Behind Experimental Choices for ¹H NMR:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm, which is easily identifiable. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual peak around 2.50 ppm.

-

Frequency: A higher field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~198 | The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield. |

| C-2, C-3 | 145 - 155 | These sp² carbons are part of the electron-deficient pyrazine ring. |

| C-8a, C-4a | 140 - 145 | These are the quaternary carbons at the ring junction. |

| C-5, C-8 | 129 - 132 | Aromatic CH carbons. |

| C-6, C-7 | 128 - 131 | Aromatic CH carbons. |

| -CH₃ (on C3) | ~23 | The methyl carbon attached to the quinoxaline ring. |

| -COCH₃ | ~26 | The methyl carbon of the acetyl group. |

Causality Behind Experimental Choices for ¹³C NMR:

-

Technique: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Solvent and Frequency: The same considerations as for ¹H NMR apply. A higher field instrument will provide better sensitivity and resolution.

Caption: Experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the presence of a strong carbonyl absorption and absorptions corresponding to the aromatic C-H and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium | Stretching vibrations of the C-H bonds of the methyl groups. |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong | The prominent carbonyl stretch of the acetyl group. Conjugation with the quinoxaline ring may slightly lower this frequency. |

| C=C and C=N Stretch | 1500 - 1650 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-H Bend | 1350 - 1450 | Medium | Bending vibrations of the methyl groups. |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong | These bands can be indicative of the substitution pattern on the benzene ring. |

Causality Behind Experimental Choices for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the compound can be analyzed as a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺): The expected molecular weight of C₁₁H₁₀N₂O is 186.21 g/mol . The mass spectrum should show a molecular ion peak at m/z = 186.

-

Major Fragmentations:

-

Loss of the acetyl group (-COCH₃): A significant fragment would likely result from the cleavage of the bond between the quinoxaline ring and the acetyl group, leading to a fragment ion at m/z = 143.

-

Loss of a methyl radical (-CH₃): Loss of the methyl group from the acetyl moiety would result in an acylium ion at m/z = 171.

-

Quinoxaline ring fragments: Further fragmentation of the quinoxaline ring system would lead to smaller fragment ions.

-

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to the Crystal Structure of 1-(3-Methylquinoxalin-2-yl)ethanone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives form a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is paramount in dictating their physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of the crystal structure of quinoxaline derivatives, with a specific focus on elucidating the structural characteristics of 1-(3-methylquinoxalin-2-yl)ethanone. While a definitive crystal structure for this specific compound is not publicly available, we will leverage the extensive crystallographic data of closely related analogs to construct a robust model for its anticipated structural features. This document will detail the synthesis and crystallization protocols, delve into the intricacies of X-ray crystallographic analysis, and discuss the implications of the crystal structure on the compound's properties and potential as a therapeutic agent.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring.[1] This aromatic bicyclic system is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant therapeutic potential.[2][3] The biological activity of quinoxaline derivatives is intimately linked to their molecular structure, which governs their ability to interact with biological targets such as enzymes and receptors. Understanding the crystal structure provides invaluable insights into intermolecular interactions, molecular conformation, and packing arrangements within the solid state, all of which influence properties like solubility, stability, and bioavailability.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of this compound and its analogs typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A plausible synthetic route is outlined below, drawing upon established methodologies for similar quinoxaline derivatives.[4]

Experimental Protocol: Synthesis of Quinoxaline Derivatives

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add an equimolar amount of the appropriate α-keto acid or its ester (e.g., sodium pyruvate for the synthesis of 3-methylquinoxalin-2(1H)-one).[5]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.

-

Workup and Purification: Upon cooling, the product often precipitates out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield single crystals suitable for X-ray diffraction analysis.

The choice of solvent and the rate of cooling during recrystallization are critical factors that influence the quality of the resulting crystals.

Caption: Generalized workflow for the synthesis and crystallization of quinoxaline derivatives.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam. Data are typically collected at a low temperature (e.g., 180 K) to minimize thermal vibrations.[6]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6]

Structural Analysis: A Case Study of a Close Analog

In the absence of a specific crystal structure for this compound, we will analyze the crystal structure of a closely related compound, 1-ethyl-3-methylquinoxalin-2(1H)-one, to infer the likely structural features.[6]

The asymmetric unit of 1-ethyl-3-methylquinoxalin-2(1H)-one contains two independent molecules.[6] The quinoxaline ring system is essentially planar, a common feature for such aromatic systems. The planarity of this core is crucial for enabling π–π stacking interactions, which are significant in stabilizing the crystal packing.

Table 1: Crystallographic Data for 1-Ethyl-3-methylquinoxalin-2(1H)-one [6]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101 (6) |

| b (Å) | 9.1405 (8) |

| c (Å) | 14.2960 (12) |

| α (°) | 84.976 (7) |

| β (°) | 78.717 (7) |

| γ (°) | 88.137 (7) |

| Volume (ų) | 945.82 (14) |

| Z | 4 |

| Temperature (K) | 180 |

Intermolecular Interactions: The Forces that Build the Crystal

The crystal packing of quinoxaline derivatives is often dominated by a combination of hydrogen bonds and π–π stacking interactions. In the case of 1-ethyl-3-methylquinoxalin-2(1H)-one, intermolecular C—H···O hydrogen bonds link the molecules.[6][7] Furthermore, significant π–π contacts are observed between the quinoxaline rings of adjacent molecules, with centroid-centroid distances in the range of 3.4 to 3.8 Å, indicative of strong stacking interactions.[6][7] It is highly probable that this compound would exhibit similar intermolecular interactions, with the acetyl group potentially participating in hydrogen bonding.

Caption: Key intermolecular interactions expected in the crystal structure of quinoxaline derivatives.

Structure-Property Relationships and Drug Development Implications

The detailed structural information obtained from crystallographic studies is invaluable for drug development.

-

Solubility and Stability: The nature and strength of intermolecular interactions within the crystal lattice directly impact the compound's melting point, solubility, and solid-state stability.

-

Structure-Activity Relationship (SAR): A precise understanding of the three-dimensional structure of a lead compound is essential for rational drug design. It allows for the targeted modification of the molecule to enhance its binding affinity to a biological target and improve its pharmacokinetic properties.

-

Polymorphism: Quinoxaline derivatives may exhibit polymorphism, the ability to exist in different crystal forms. Each polymorph can have distinct physical properties, and crystallographic analysis is crucial for identifying and characterizing these different forms.

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental crystallographic data by providing insights into the electronic structure and stability of the molecule.[2][8]

Conclusion

While the specific crystal structure of this compound remains to be determined, the wealth of crystallographic data available for closely related quinoxaline derivatives provides a strong basis for predicting its structural characteristics. The synthesis and crystallization of this compound are expected to be straightforward, following established protocols. The resulting crystal structure will likely reveal a planar quinoxaline core with intermolecular interactions dominated by hydrogen bonding and π–π stacking. This detailed structural knowledge is a critical component in the rational design and development of new quinoxaline-based therapeutic agents.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Ethyl-3-methylquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Physical and chemical properties of quinoxaline derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are the subject of intense research due to their vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] This guide provides a comprehensive exploration of the core physical and chemical properties of quinoxaline derivatives. We delve into the structural, spectroscopic, and electrochemical characteristics that define this class of compounds, explaining the causality behind their reactivity and behavior. Furthermore, we present key synthetic methodologies, reactivity patterns, and the application of computational studies, offering field-proven insights for professionals engaged in drug discovery and materials development.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, also known as benzopyrazine, is a nitrogen-containing aromatic heterocycle with the molecular formula C₈H₆N₂.[2] Its structure, a bioisostere of naphthalene and quinoline, provides a rigid, planar core that is amenable to extensive functionalization.[2][3][7] This structural versatility is the primary reason for its status as a "privileged scaffold" in medicinal chemistry, allowing for the fine-tuning of physicochemical properties to optimize interactions with a wide array of biological targets.[7][8][9][10]

The significance of quinoxaline derivatives extends beyond medicine into materials science, where their unique photophysical properties are harnessed for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and dyes.[2][11][12] This guide aims to serve as a technical resource, bridging the gap between fundamental chemistry and practical application by detailing the properties that make quinoxalines a subject of enduring scientific interest.

Core Physical and Spectroscopic Properties

The inherent properties of the quinoxaline nucleus are the foundation upon which the diverse characteristics of its derivatives are built. Understanding these core attributes is essential for predicting the behavior of novel compounds in both biological and material contexts.

General Physicochemical Characteristics

The parent quinoxaline molecule is a white crystalline solid at standard conditions.[2][3] Its fundamental properties provide a baseline for its derivatives, which can vary significantly based on substitution.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | [2][3] |

| Molecular Weight | 130.15 g/mol | [2][3] |

| Melting Point | 29-30 °C | [2][3] |

| Boiling Point | 108-111 °C (at 12 mmHg) | [2][3] |

| Acidity (pKa) | 0.60 (in water at 20°C) | [2][3] |

The acidic nature of quinoxaline allows it to form monoquaternary salts with agents like dimethyl sulfate.[2][3] In strongly acidic environments, it can become diprotonated.[2][3]

Solubility Profile

The solubility of quinoxaline derivatives is critically dependent on the nature of their substituents.

-

Parent Quinoxaline: The parent compound is soluble in water and forms salts with acids.[1][2][3]

-

Substituent Effects: The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, significantly enhances aqueous solubility through hydrogen bonding and ionic interactions.[13] Conversely, increasing the lipophilicity with alkyl or aryl groups will decrease water solubility and improve solubility in non-polar organic solvents.[13] This tunability is a key consideration in drug design for optimizing pharmacokinetic profiles.

Spectroscopic and Crystallographic Signature

Spectroscopic analysis is fundamental to the characterization of quinoxaline derivatives.

-

UV-Visible Spectroscopy: Quinoxaline derivatives typically exhibit strong absorption in the UV-visible region. These absorptions correspond to π-π* transitions within the aromatic system and n-π* transitions associated with the nitrogen lone pairs.[14][15][16] The position of the maximum absorption (λmax) is highly sensitive to the extent of conjugation and the electronic nature of the substituents, a property exploited in the design of dyes and sensors.[16]

-

NMR Spectroscopy: ¹H NMR spectra of quinoxalines show characteristic signals for the aromatic protons in the δ 7.5-9.0 ppm range, with the specific chemical shifts and coupling patterns providing definitive information about the substitution pattern on both the benzene and pyrazine rings.[14][17]

-

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of molecular structure, conformation, and packing in the solid state.[17][18][19] This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for crystal engineering and for rationalizing ligand-receptor binding.[19]

Photophysical Properties

Many quinoxaline derivatives exhibit interesting photophysical behaviors, including fluorescence and electroluminescence, making them valuable in materials science.[15][20]

-

Fluorescence: The introduction of electron-donating and electron-accepting groups can create push-pull systems, leading to intramolecular charge transfer (ICT) and significant fluorescence with high quantum yields.[21]

-

Aggregation-Induced Emission (AIE): Certain derivatives exhibit AIE, a phenomenon where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state.[16] This property is highly desirable for applications in OLEDs and biological imaging.

Chemical Properties and Reactivity

The chemical behavior of quinoxalines is dictated by the interplay between the electron-rich benzene ring and the electron-deficient pyrazine ring. This duality governs both the synthesis of the core scaffold and its subsequent functionalization.

Synthesis of the Quinoxaline Core

The construction of the quinoxaline ring is most commonly achieved through a cyclocondensation reaction.

Classic and Preeminent Method: The Hinsberg Reaction The most facile and widely used method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[4][22][23] This reaction is robust, versatile, and allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the pyrazine ring.

References

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 11. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. researchgate.net [researchgate.net]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

The Multifaceted Biological Activities of Substituted Quinoxalines: A Technical Guide for Drug Discovery Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted quinoxalines, with a focus on their anticancer, antimicrobial, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower the rational design and evaluation of next-generation quinoxaline-based drugs.

Section 1: The Anticancer Potential of Quinoxaline Derivatives

Substituted quinoxalines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in tumorigenesis and metastasis.

Mechanism of Action: Targeting Key Oncogenic Drivers

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation and survival of various cancer cells.[4][5][7][8] By competing with ATP at the kinase domain, these compounds can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.[9] The structural similarity of the quinoxaline core to the quinazoline scaffold, found in established EGFR inhibitors like gefitinib and erlotinib, provides a strong rationale for its exploration in this context.[7]

Signaling Pathway of EGFR Inhibition by Quinoxaline Derivatives

Caption: Inhibition of EGFR by substituted quinoxalines blocks downstream signaling.

Topoisomerase II Inhibition: Another critical target for quinoxaline-based anticancer agents is topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][10][11] By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.[10][11] This mechanism is particularly effective in rapidly proliferating cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring. Understanding these SARs is crucial for optimizing potency and selectivity.

-

Substitutions at C2 and C3: The substituents at the 2 and 3-positions are critical determinants of anticancer activity.[3][12] Studies have shown that the introduction of aryl or heteroaryl groups can significantly enhance cytotoxicity. For instance, 2,3-difuranyl derivatives have demonstrated superior antiproliferative activity compared to their 2,3-diphenyl counterparts.[12]

-

Influence of Electron-Donating and Withdrawing Groups: The electronic properties of the substituents play a key role. In some series, electron-withdrawing groups like chlorine have been shown to increase activity, while in others, electron-donating groups such as methoxy enhance potency.[3] This highlights the importance of context-dependent SAR studies for different quinoxaline scaffolds.

-

Role of Linkers: The type of linker connecting substituents to the quinoxaline core can significantly impact biological activity. For example, amide and urea moieties have been successfully incorporated to enhance interactions with target enzymes.

| Compound Series | Key Substituent Modifications | Impact on Anticancer Activity | Reference |

| 2,3-disubstituted quinoxalin-6-amines | Phenyl vs. Furanyl at C2 and C3 | Furanyl substitution showed significantly higher antiproliferative activity against a panel of cancer cell lines. | [12] |

| 1-(N-substituted)-quinoxalines | OCH3 (electron-donating) vs. Cl (electron-withdrawing) | Replacement of an electron-releasing group with an electron-withdrawing group decreased activity against MCF-7 and HeLa cells. | [3] |

| Quinoxaline-coumarin hybrids | Unsubstituted aromatic rings vs. substituted | Unsubstituted aromatic rings generally showed higher growth inhibition against melanoma cell lines. | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.[13][14][15]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

-

Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test quinoxaline derivatives and a positive control (e.g., doxorubicin) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Workflow for In Vitro Cytotoxicity Assessment

Caption: A streamlined workflow for determining the IC50 of quinoxaline derivatives.

Section 2: Antimicrobial Activity of Quinoxaline Scaffolds

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinoxalines are multifaceted. Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, are bioreductive compounds.[17][18] Under anaerobic or hypoxic conditions, these compounds can be metabolized by bacterial reductases to generate reactive oxygen species (ROS) and hydroxyl radicals.[17] This surge in oxidative stress leads to damage of cellular components, including DNA, proteins, and cell membranes, ultimately resulting in bacterial cell death.[17][18] Studies have shown that QdNOs can cause morphological changes in bacteria, leading to cell elongation, filamentation, and lysis.[17]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical compounds.[19][20][21][22][23]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

-

Agar Plate Inoculation:

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.

-

-

Well Creation:

-

Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plate.

-

-

Compound Application:

-

Carefully add a defined volume (e.g., 50-100 µL) of the test quinoxaline derivative solution (dissolved in a suitable solvent like DMSO) into each well.

-

Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (the solvent used to dissolve the compound).[19]

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.[19]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Section 3: Antiviral Properties of Quinoxaline Derivatives

The quinoxaline scaffold has proven to be a versatile framework for the development of antiviral agents, with activity reported against a range of DNA and RNA viruses.[24][25][26][27][28]

Viral Targets and Mechanisms of Action

Quinoxaline derivatives can interfere with various stages of the viral life cycle. One of the well-documented mechanisms is the inhibition of viral enzymes. For instance, certain quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, an essential enzyme for the replication of the virus.[24][27] Other derivatives have shown the ability to inhibit the replication of viruses like Herpes Simplex Virus (HSV), cytomegalovirus, and varicella-zoster virus in cell culture.[26] The precise mechanisms for many of these activities are still under investigation, but they may involve interference with viral entry, replication machinery, or assembly.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[29][30][31][32][33]

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) in a confluent monolayer of host cells. The reduction in plaque number is directly proportional to the antiviral activity of the compound.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

-

-

Virus Dilution and Compound Treatment:

-

Prepare serial dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 plaques per well).

-

Prepare serial dilutions of the test quinoxaline derivative in infection medium.

-

Pre-incubate the virus dilutions with the compound dilutions for a specific time (e.g., 1 hour) at 37°C.

-

-

Infection:

-

Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

Incubate for 1-2 hours to allow for viral adsorption.[33]

-

-

Overlay Application:

-

After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[29]

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).[29]

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Viable cells will be stained, while the plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.[29]

-

Section 4: Synthesis of the Quinoxaline Scaffold

The versatility of the quinoxaline core stems from its accessible synthesis, which allows for the introduction of a wide range of substituents. The most common and classical method for preparing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[34][35][36][37]

General Synthetic Protocol

Reaction: Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Step-by-Step Methodology:

-

Reactant Mixture:

-

Catalyst Addition (Optional but often beneficial):

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[34] Microwave-assisted synthesis has also been shown to be an efficient method, often reducing reaction times significantly.[35]

-

-

Work-up and Purification:

-

Upon completion of the reaction, the product can be isolated by filtration if it precipitates.

-

Alternatively, the solvent can be evaporated, and the crude product purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure substituted quinoxaline.[34][35]

-

General Synthesis of Substituted Quinoxalines

Caption: A simplified representation of the common synthetic route to quinoxalines.

Conclusion

Substituted quinoxalines represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, makes them an attractive scaffold for further drug discovery and development efforts. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are paramount to unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to rationally design, synthesize, and evaluate novel quinoxaline derivatives with enhanced potency, selectivity, and drug-like properties.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hereditybio.in [hereditybio.in]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistnotes.com [chemistnotes.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. scispace.com [scispace.com]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 34. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. tsijournals.com [tsijournals.com]

- 36. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

Literature review of 1-(3-Methylquinoxalin-2-YL)ethanone synthesis

An In-Depth Technical Guide to the Synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The specific compound, this compound, also known as 2-acetyl-3-methylquinoxaline, serves as a crucial synthetic intermediate for the development of more complex, biologically active molecules and functional materials. Its structure, featuring both a methyl and an acetyl group on the pyrazine ring, offers multiple points for chemical modification.

This guide provides a comprehensive review of the predominant synthetic methodologies for this compound, focusing on the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of different approaches. It is intended for researchers and professionals in organic synthesis and drug development.

Part 1: The Core Synthetic Strategy: Hinsberg Cyclocondensation

The most direct and widely employed method for synthesizing the quinoxaline core is the Hinsberg reaction, which involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the specific reactants are o-phenylenediamine and 2,3-butanedione (also known as diacetyl or biacetyl).

Reaction Mechanism

The reaction proceeds through a well-established mechanism. One amine group of o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of 2,3-butanedione, forming a hemiaminal intermediate. This is followed by dehydration to form an imine (a Schiff base). The second, now proximate, amine group then attacks the remaining carbonyl group intramolecularly. A final dehydration step yields the stable, aromatic quinoxaline ring. The overall process is a double condensation-cyclization reaction that forms two new C-N bonds.

Caption: Reaction mechanism for the synthesis of this compound.

Influence of Reaction Conditions

The efficiency and yield of the Hinsberg condensation can be significantly influenced by the choice of solvent, catalyst, and temperature.

-

Solvents: A variety of solvents can be employed, with polar protic solvents like ethanol, methanol, and acetic acid being the most common. Ethanol is often preferred as it effectively dissolves the reactants and facilitates the reaction, often allowing the product to precipitate upon cooling for easy isolation. Acetonitrile is another effective solvent. The choice of solvent can impact reaction time and the need for a catalyst.

-

Catalysts: While the reaction can proceed without a catalyst, it is frequently accelerated by acids.

-

Brønsted Acids: Acetic acid can serve as both a solvent and a catalyst, promoting the protonation of the carbonyl oxygen, which increases its electrophilicity and facilitates the initial nucleophilic attack.

-

Lewis Acids: Catalysts like CuSO₄·5H₂O, CrCl₂·6H₂O, and PbBr₂ have been shown to improve reaction efficiency and reduce reaction times, often allowing the synthesis to proceed at room temperature.

-

-

Temperature: Reaction temperatures can range from ambient room temperature to the reflux temperature of the chosen solvent. Heating is commonly used to increase the reaction rate and ensure complete conversion of the starting materials. More recently, microwave-assisted synthesis has been shown to dramatically reduce reaction times.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound based on established literature procedures.

General Experimental Workflow

The synthesis follows a straightforward workflow from reactant preparation to product purification and analysis.

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Catalyst-Free Synthesis in Methanol

This protocol is adapted from methodologies emphasizing simplicity and environmentally benign conditions. It relies on the inherent reactivity of the starting materials without the need for an external catalyst.

Materials:

-

o-Phenylenediamine

-

2,3-Butanedione (Diacetyl)

-

Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

Procedure: